molecular formula C17H11BrClNO3S B301123 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301123
M. Wt: 424.7 g/mol
InChI Key: DYKQESMDNSRSJR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BMBT, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. BMBT belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the regulation of several signaling pathways. One study published in the Journal of Inflammation reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione inhibited the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Another study published in the Journal of Diabetes and Metabolic Disorders reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione activated the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects in animal models. One study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione significantly reduced blood glucose levels and improved insulin sensitivity in streptozotocin-induced diabetic rats. Another study published in the Journal of Inflammation reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. However, 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other disease models, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of inflammatory and metabolic diseases.
Conclusion:
5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a promising compound that has shown potential therapeutic properties in several scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its derivatives.

Synthesis Methods

The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 4-chlorophenylthiourea in the presence of acetic acid and ethanol. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been reported in several scientific journals, including the Journal of Chemical Research and the Journal of Heterocyclic Chemistry.

Scientific Research Applications

5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been the subject of several scientific studies due to its potential therapeutic properties. One study published in the European Journal of Medicinal Chemistry reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exhibited potent anti-inflammatory activity in vitro and in vivo. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that 5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione showed promising antidiabetic activity in streptozotocin-induced diabetic rats.

properties

Product Name

5-(5-Bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H11BrClNO3S

Molecular Weight

424.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrClNO3S/c1-23-14-7-2-11(18)8-10(14)9-15-16(21)20(17(22)24-15)13-5-3-12(19)4-6-13/h2-9H,1H3/b15-9-

InChI Key

DYKQESMDNSRSJR-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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